GSK2606414

Catalog No.
S548274
CAS No.
1337531-36-8
M.F
C24H20F3N5O
M. Wt
451.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK2606414

CAS Number

1337531-36-8

Product Name

GSK2606414

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C24H20F3N5O

Molecular Weight

451.4 g/mol

InChI

InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30)

InChI Key

SIXVRXARNAVBTC-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2606414; GSK-2606414; GSK 2606414; GSK PERK Inhibitor.

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F

Description

The exact mass of the compound 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is 451.16199 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition

    The molecule possesses an indole group, a common scaffold in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Research suggests that targeting specific kinases can be a promising strategy in developing drugs for cancer and other diseases . While in-vitro studies would be needed to confirm its inhibitory activity, 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone's structure suggests it could be a candidate for kinase inhibitor research.

  • Medicinal Chemistry Lead Compound

    The molecule's complex structure incorporates various functional groups, potentially offering interesting properties for further development. Medicinal chemists use lead compounds to design and synthesize new drugs with improved potency or selectivity. 1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone could serve as a starting point for researchers to explore chemical modifications and evaluate its potential biological activity.

GSK2606414 is a selective and potent inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), with a molecular formula of C24H20F3N5O. It has garnered attention for its ability to inhibit PERK activity at very low concentrations, with an IC50 value of approximately 0.4 nM . This compound is primarily investigated in the context of cancer therapy and cellular stress responses, particularly in conditions involving endoplasmic reticulum stress.

GSK2606414 functions as an adenosine triphosphate-competitive inhibitor, meaning it competes with ATP for binding to the active site of PERK. Its mechanism involves direct binding to the cytoplasmic domain of PERK, inhibiting its autophosphorylation, which is crucial for PERK's activation and subsequent signaling pathways . The compound has also been shown to engage in π-π stacking and halide bonding interactions with specific amino acids in target proteins such as ABCG2, enhancing its inhibitory effects on multidrug resistance in cancer cells .

GSK2606414 exhibits significant biological activity beyond its role as a PERK inhibitor. It has been shown to sensitize multidrug-resistant cancer cells to chemotherapeutic agents by increasing their intracellular accumulation without altering the expression levels of ABCG2, a key protein involved in drug efflux . Additionally, GSK2606414 influences cell proliferation and apoptosis pathways under endoplasmic reticulum stress conditions, demonstrating potential neuroprotective effects and implications for tumor growth inhibition .

GSK2606414 is primarily researched for its applications in cancer therapy, particularly in overcoming drug resistance associated with high ABCG2 expression in tumors. It has also been explored for its potential use in neurodegenerative diseases due to its ability to modulate cellular stress responses. Furthermore, ongoing studies investigate its role in inflammatory conditions by examining its effects on cell death pathways mediated by tumor necrosis factor-alpha (TNF-α) .

Interaction studies have demonstrated that GSK2606414 can inhibit various kinases beyond PERK, including the receptor tyrosine kinase KIT. This inhibition occurs independently of PERK's activity and suggests that GSK2606414 may have broader implications in targeting multiple signaling pathways involved in cancer progression and other diseases . Molecular docking studies reveal that GSK2606414 binds stably within the drug-binding pocket of ABCG2 and KIT, indicating its potential versatility as a therapeutic agent .

Several compounds share structural or functional similarities with GSK2606414. Below is a comparison highlighting their unique features:

Compound NameTarget KinaseIC50 ValueUnique Features
KIRA6IRE1~10 µMInhibits IRE1 activity; does not promote degradation of KIT
KU55933ATM~0.1 µMSelective ATM inhibitor; different mechanism of action
GSK2656157RIPK1~0.004 nMDirect RIPK1 inhibitor; independent of PERK
AMG44IRE1~10 µMRelated to GSK2606414 but targets IRE1 specifically

GSK2606414 is unique due to its high specificity for PERK and its ability to modulate multiple pathways related to cellular stress responses and drug resistance mechanisms .

GSK2606414 represents a novel pyrrolopyrimidine-based small molecule inhibitor with the molecular formula C24H20F3N5O and a molecular weight of 451.44 grams per mole [1] [4] [5]. The compound is systematically named as 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone [1] [4]. The Chemical Abstracts Service registry number for this compound is 1337531-36-8 [2] [4] [8].

The molecular architecture of GSK2606414 comprises three distinct structural domains that contribute to its biological activity [1] [4]. The core structure features a 7-methylpyrrolo[2,3-d]pyrimidine heterocyclic system bearing an amino group at the 4-position, which serves as the primary pharmacophore [1] [5]. This central scaffold is connected to a 2,3-dihydroindoline moiety through a direct carbon-carbon bond at the 5-position of the pyrrolopyrimidine ring [1] [4]. The third structural component consists of a trifluoromethyl-substituted phenylacetamide group, where the acetamide carbonyl is attached to the nitrogen atom of the indoline ring system [1] [4] [5].

PropertyValue
Molecular FormulaC24H20F3N5O
Molecular Weight451.44 g/mol
CAS Number1337531-36-8
IUPAC Name1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
InChI KeySIXVRXARNAVBTC-UHFFFAOYSA-N

The stereochemical configuration of GSK2606414 lacks chiral centers, resulting in a single constitutional isomer [1] [4]. The compound exists as a planar biaryl system where the pyrrolopyrimidine and indoline rings maintain coplanarity, facilitating optimal binding interactions with the target protein kinase [1] [7]. The trifluoromethyl group introduces significant electronegativity and lipophilicity to the molecule, contributing to both binding affinity and pharmacokinetic properties [1] [10].

Physical and Chemical Properties

GSK2606414 exhibits characteristic physicochemical properties that influence its biological activity and pharmaceutical utility [5] [6] [14]. The compound appears as a white crystalline solid under standard laboratory conditions [15] [19]. The calculated logarithm of the octanol-water partition coefficient (cLogP) is 4.1, indicating high lipophilicity [10] [12]. This elevated lipophilicity contributes to the compound's ability to cross biological membranes but also presents challenges for aqueous formulation [10] [12].

Solubility studies demonstrate that GSK2606414 is highly soluble in dimethyl sulfoxide, achieving concentrations of 90-200 milligrams per milliliter [6] [14] [16]. In ethanol, the compound shows moderate solubility with reported values ranging from 19-21 milligrams per milliliter [6] [14] [16]. However, GSK2606414 is essentially insoluble in water, which is consistent with its high lipophilicity [6] [14] [16].

Physical PropertyValue
Physical StateWhite crystalline solid
Solubility in DMSO90-200 mg/mL
Solubility in Ethanol19-21 mg/mL
Solubility in WaterInsoluble
cLogP4.1
Storage Temperature-20°C
Stability3 years at -20°C

The thermal stability of GSK2606414 allows for long-term storage at -20°C for up to three years without significant degradation [6] [14]. Room temperature shipping has been validated through stability testing, indicating robust stability under typical handling conditions [16]. The compound maintains its chemical integrity when protected from light and moisture [19].

Chemical stability studies reveal that GSK2606414 is stable under physiological pH conditions but may undergo hydrolysis under extreme acidic or basic conditions [5] [14]. The trifluoromethyl group provides enhanced metabolic stability compared to unsubstituted analogs, contributing to the compound's favorable pharmacokinetic profile [10] [12].

Structural Basis of Binding Affinity

The exceptional binding affinity of GSK2606414 for protein kinase R-like endoplasmic reticulum kinase results from specific molecular interactions within the adenosine triphosphate binding pocket [1] [7] [9]. The compound demonstrates an inhibitory concentration of 0.4 nanomolar against protein kinase R-like endoplasmic reticulum kinase, representing greater than 100-fold selectivity over other eukaryotic initiation factor 2-alpha kinases [1] [3] [5].

Structural analysis reveals that GSK2606414 binds to protein kinase R-like endoplasmic reticulum kinase in its inactive conformation, specifically targeting the enzyme in its DFG-out state [19] [24]. The pyrrolopyrimidine core occupies the adenine-binding region of the adenosine triphosphate pocket, forming critical hydrogen bonds with the hinge region amino acids [1] [7] [20]. The 4-amino group of the pyrrolopyrimidine ring establishes hydrogen bonding interactions with the backbone carbonyl of methionine 821 and the backbone amide of cysteine 823 [7] [20] [21].

The 7-methyl substituent on the pyrrolo ring fits into a small hydrophobic pocket adjacent to the hinge region, providing additional van der Waals interactions that enhance binding affinity [1] [7] [10]. This methyl group interaction contributes significantly to the selectivity profile by exploiting subtle differences in pocket geometry between protein kinase R-like endoplasmic reticulum kinase and related kinases [7] [10].

Kinase TargetIC50 (nM)Selectivity vs PERK
PERK (EIF2AK3)0.41
HRI (EIF2AK1)4201,050
PKR (EIF2AK2)6961,740
GCN2 (EIF2AK4)3,3888,470

The indoline moiety extends into the ribose-binding region of the adenosine triphosphate pocket, where it engages in hydrophobic interactions with the glycine-rich loop [7] [20] [21]. The 2,3-dihydro substitution pattern of the indoline is crucial for maintaining optimal geometry and avoiding steric clashes with surrounding amino acid residues [1] [7].

The trifluoromethylphenylacetamide group projects toward the exterior of the binding pocket, where it participates in additional hydrophobic interactions [1] [7] [24]. The trifluoromethyl substituent enhances binding through favorable interactions with hydrophobic residues while contributing to the overall selectivity profile [1] [10] [24].

Structure-Activity Relationship (SAR)

Structure-activity relationship studies of GSK2606414 and related analogs have revealed critical structural requirements for potent protein kinase R-like endoplasmic reticulum kinase inhibition [1] [10] [12]. The pyrrolopyrimidine core represents an essential pharmacophore, with the 4-amino group being absolutely required for activity [1] [10]. Removal or modification of this amino group results in complete loss of inhibitory activity [1] [10].

The 7-methyl substituent on the pyrrolo ring significantly enhances potency compared to the unsubstituted analog [1] [10]. This methyl group provides optimal fit within the binding pocket and contributes to selectivity over related kinases [1] [7] [10]. Larger substituents at this position, such as ethyl or propyl groups, result in decreased activity due to steric hindrance [10] [12].

Modification of the indoline portion has yielded important insights into structure-activity relationships [10] [12]. The 2,3-dihydro substitution pattern is optimal for activity, with fully aromatic indole analogs showing reduced potency [10] [12]. Introduction of a fluorine atom at the 4-position of the indoline ring enhances cellular potency without significantly affecting biochemical activity [10] [12]. This fluorine substitution also improves pharmacokinetic properties and reduces cytochrome P450 inhibition [10] [12].

Structural ModificationPERK IC50 (nM)cLogPKey Feature
Parent compound (GSK2606414)0.44.1High lipophilicity, potent activity
2-Pyridyl acetamide19.12.8Reduced lipophilicity, decreased potency
6-Methylpyridyl acetamide2.52.3Balanced potency and properties
6-Trifluoromethylpyridyl0.52.8Maintained potency with reduced lipophilicity
4-Fluoroindoline substitution0.82.4Enhanced cellular potency

The arylacetamide portion tolerates various modifications while maintaining activity [10] [12]. The trifluoromethyl group at the meta position of the phenyl ring provides optimal activity and selectivity [1] [10]. Replacement with other electron-withdrawing groups, such as cyano or nitro substituents, maintains activity but may alter selectivity profiles [10] [12].

Heteroaryl replacements for the phenyl ring have been extensively explored to improve physicochemical properties [10] [12]. Pyridyl analogs show reduced potency but improved solubility and reduced lipophilicity [10] [12]. The 6-methylpyridyl and 6-trifluoromethylpyridyl analogs represent successful compromises between potency and improved drug-like properties [10] [12].

Structural Optimization from Initial Compound Development

The development of GSK2606414 involved systematic structural optimization guided by structure-based drug design principles [1] [7] [10]. The initial lead identification process utilized high-throughput screening against the protein kinase R-like endoplasmic reticulum kinase catalytic domain, followed by crystallographic analysis to understand binding modes [1] [7] [20].

Early optimization efforts focused on improving the potency and selectivity of initial screening hits [1] [10]. The pyrrolopyrimidine scaffold emerged as a privileged structure for protein kinase R-like endoplasmic reticulum kinase inhibition, with the 4-amino-7-methylpyrrolo[2,3-d]pyrimidine core providing optimal activity [1] [10]. This heterocyclic system was selected over alternative scaffolds such as quinazolines and purines based on superior potency and selectivity profiles [1] [10].

The indoline linker was identified through systematic exploration of various bridging groups connecting the pyrrolopyrimidine core to the arylacetamide moiety [1] [10]. Alternative linkers, including piperidine, tetrahydroquinoline, and benzimidazole systems, were evaluated but showed inferior activity compared to the indoline scaffold [10] [12].

Optimization of the arylacetamide region addressed both potency and physicochemical properties [10] [12]. The initial trifluoromethylphenyl group provided excellent activity but resulted in high lipophilicity and cytochrome P450 inhibition [10] [12]. Subsequent medicinal chemistry efforts explored heteroaryl replacements to reduce lipophilicity while maintaining potency [10] [12].

The introduction of pyridyl acetamides represented a successful strategy to improve drug-like properties [10] [12]. The 2-pyridyl isomer showed the best activity among pyridine positional isomers, with the 6-methylpyridyl analog providing a favorable balance of potency and properties [10] [12]. The 6-trifluoromethylpyridyl analog maintained potency equivalent to the parent compound while significantly reducing lipophilicity [10] [12].

Fluorine substitution on the indoline ring emerged as a key optimization strategy [10] [12]. The 4-fluoroindoline modification consistently improved cellular potency across various analogs, likely due to favorable interactions with valine 606 in the protein kinase binding site [10] [12]. This fluorine substitution also enhanced pharmacokinetic properties and reduced off-target cytochrome P450 inhibition [10] [12].

X-ray Crystallography Analysis of GSK2606414-PERK Binding

X-ray crystallographic analysis of the GSK2606414-protein kinase R-like endoplasmic reticulum kinase complex has provided detailed insights into the molecular basis of inhibitor binding [7] [20] [21]. The crystal structure was solved at 2.28 Angstrom resolution using the catalytic domain of human protein kinase R-like endoplasmic reticulum kinase (residues 587-1092) with a deletion of residues 660-867 [7] [20] [21]. The structure was deposited in the Protein Data Bank with accession code 4G31 [7] [20] [21].

The crystallographic analysis reveals that GSK2606414 binds to protein kinase R-like endoplasmic reticulum kinase in the inactive, DFG-out conformation [7] [20] [21]. In this conformation, the activation loop adopts an extended configuration that differs significantly from the active state, creating a deeper and more hydrophobic binding pocket [7] [20] [21]. The aspartate residue of the DFG motif (Asp864) is displaced outward, allowing the inhibitor to occupy additional space not available in the active conformation [7] [20] [21].

The pyrrolopyrimidine core of GSK2606414 forms critical hydrogen bonding interactions with the hinge region of the kinase [7] [20] [21]. The 4-amino group serves as both a hydrogen bond donor and acceptor, engaging with the backbone carbonyl oxygen of Met821 and the backbone amide nitrogen of Cys823 [7] [20] [21]. These interactions anchor the inhibitor in the adenosine triphosphate binding site and contribute significantly to binding affinity [7] [20] [21].

The 7-methyl substituent on the pyrrolo ring occupies a small hydrophobic pocket formed by the side chains of Val606, Ala621, and Leu822 [7] [20] [21]. This methyl group makes favorable van der Waals contacts that enhance binding affinity and contribute to selectivity over related kinases [7] [20] [21]. The precise fit of this substituent in the pocket explains the superior activity of the 7-methyl analog compared to unsubstituted or differently substituted variants [7] [10] [20].

The indoline moiety extends into the ribose-binding region of the adenosine triphosphate pocket, where it makes extensive hydrophobic contacts with the glycine-rich loop [7] [20] [21]. The 2,3-dihydro substitution pattern allows optimal positioning without steric clashes, while the aromatic ring participates in favorable π-π stacking interactions with aromatic residues in the binding site [7] [20] [21].

Detailed analysis of the 4-fluoroindoline interaction reveals that the fluorine atom is positioned toward the methyl groups of Val606 in the P-loop [10] [20]. This interaction represents a favorable lipophilic contact between fluorine and the aliphatic carbon-hydrogen bonds of the valine residue [10] [20]. The fluorine substitution provides additional binding energy while maintaining the optimal geometry of the inhibitor-protein complex [10] [20].

The trifluoromethylphenylacetamide group projects toward the solvent-accessible region of the binding pocket [7] [20] [21]. The trifluoromethyl substituent engages in hydrophobic interactions with nonpolar residues while the acetamide carbonyl forms water-mediated hydrogen bonds with surrounding amino acids [7] [20] [21]. The positioning of this group allows for structural modifications without disrupting core binding interactions, explaining the tolerance for heteroaryl substitutions observed in structure-activity relationship studies [7] [10] [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

451.16199476 g/mol

Monoisotopic Mass

451.16199476 g/mol

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DPP2K6EFW8

Wikipedia

GSK2606414

Dates

Modify: 2023-08-15
1: Rojas-Rivera D, Delvaeye T, Roelandt R, Nerinckx W, Augustyns K, Vandenabeele P, Bertrand MJM. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157. Cell Death Differ. 2017 Apr 28. doi: 10.1038/cdd.2017.58. [Epub ahead of print] PubMed PMID: 28452996.
2: Wen L, Xiao B, Shi Y, Han F. PERK signalling pathway mediates single prolonged stress-induced dysfunction of medial prefrontal cortex neurons. Apoptosis. 2017 Jun;22(6):753-768. doi: 10.1007/s10495-017-1371-5. PubMed PMID: 28391375.
3: Jiang X, Wei Y, Zhang T, Zhang Z, Qiu S, Zhou X, Zhang S. Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress associated gene expression in retinal pigment epithelial cells. Mol Med Rep. 2017 May;15(5):3105-3110. doi: 10.3892/mmr.2017.6418. Epub 2017 Mar 30. PubMed PMID: 28358434.
4: Zhang J, Feng Z, Wang C, Zhou H, Liu W, Kanchana K, Dai X, Zou P, Gu J, Cai L, Liang G. Curcumin derivative WZ35 efficiently suppresses colon cancer progression through inducing ROS production and ER stress-dependent apoptosis. Am J Cancer Res. 2017 Feb 1;7(2):275-288. eCollection 2017. PubMed PMID: 28337376; PubMed Central PMCID: PMC5336501.
5: Sharma R, Quilty F, Gilmer JF, Long A, Byrne AM. Unconjugated secondary bile acids activate the unfolded protein response and induce golgi fragmentation via a src-kinase-dependant mechanism. Oncotarget. 2017 Jan 3;8(1):967-978. doi: 10.18632/oncotarget.13514. PubMed PMID: 27888615; PubMed Central PMCID: PMC5352210.
6: Abhishek K, Sardar AH, Das S, Kumar A, Ghosh AK, Singh R, Saini S, Mandal A, Verma S, Kumar A, Purkait B, Dikhit MR, Das P. Phosphorylation of Translation Initiation Factor 2-Alpha in Leishmania donovani under Stress Is Necessary for Parasite Survival. Mol Cell Biol. 2016 Dec 19;37(1). pii: e00344-16. Print 2017 Jan 1. PubMed PMID: 27736773; PubMed Central PMCID: PMC5192082.
7: Wu WS, Chien CC, Chen YC, Chiu WT. Protein Kinase RNA-Like Endoplasmic Reticulum Kinase-Mediated Bcl-2 Protein Phosphorylation Contributes to Evodiamine-Induced Apoptosis of Human Renal Cell Carcinoma Cells. PLoS One. 2016 Aug 2;11(8):e0160484. doi: 10.1371/journal.pone.0160484. eCollection 2016. PubMed PMID: 27483435; PubMed Central PMCID: PMC4970736.
8: Celardo I, Costa AC, Lehmann S, Jones C, Wood N, Mencacci NE, Mallucci GR, Loh SH, Martins LM. Mitofusin-mediated ER stress triggers neurodegeneration in pink1/parkin models of Parkinson's disease. Cell Death Dis. 2016 Jun 23;7(6):e2271. doi: 10.1038/cddis.2016.173. PubMed PMID: 27336715; PubMed Central PMCID: PMC5143399.
9: Guthrie LN, Abiraman K, Plyler ES, Sprenkle NT, Gibson SA, McFarland BC, Rajbhandari R, Rowse AL, Benveniste EN, Meares GP. Attenuation of PKR-like ER Kinase (PERK) Signaling Selectively Controls Endoplasmic Reticulum Stress-induced Inflammation Without Compromising Immunological Responses. J Biol Chem. 2016 Jul 22;291(30):15830-40. doi: 10.1074/jbc.M116.738021. Epub 2016 May 23. PubMed PMID: 27226638; PubMed Central PMCID: PMC4957064.
10: Zhou Y, Qi B, Gu Y, Xu F, Du H, Li X, Fang W. Porcine Circovirus 2 Deploys PERK Pathway and GRP78 for Its Enhanced Replication in PK-15 Cells. Viruses. 2016 Feb 20;8(2). pii: E56. doi: 10.3390/v8020056. PubMed PMID: 26907328; PubMed Central PMCID: PMC4776210.
11: Chen TC, Chien CC, Wu MS, Chen YC. Evodiamine from Evodia rutaecarpa induces apoptosis via activation of JNK and PERK in human ovarian cancer cells. Phytomedicine. 2016 Jan 15;23(1):68-78. doi: 10.1016/j.phymed.2015.12.003. Epub 2015 Dec 22. PubMed PMID: 26902409.
12: Yan F, Cao S, Li J, Dixon B, Yu X, Chen J, Gu C, Lin W, Chen G. Pharmacological Inhibition of PERK Attenuates Early Brain Injury After Subarachnoid Hemorrhage in Rats Through the Activation of Akt. Mol Neurobiol. 2017 Apr;54(3):1808-1817. doi: 10.1007/s12035-016-9790-9. Epub 2016 Feb 18. PubMed PMID: 26887383.
13: Radford H, Moreno JA, Verity N, Halliday M, Mallucci GR. PERK inhibition prevents tau-mediated neurodegeneration in a mouse model of frontotemporal dementia. Acta Neuropathol. 2015 Nov;130(5):633-42. doi: 10.1007/s00401-015-1487-z. Epub 2015 Oct 8. PubMed PMID: 26450683; PubMed Central PMCID: PMC4612323.
14: Johari YB, Estes SD, Alves CS, Sinacore MS, James DC. Integrated cell and process engineering for improved transient production of a "difficult-to-express" fusion protein by CHO cells. Biotechnol Bioeng. 2015 Dec;112(12):2527-42. doi: 10.1002/bit.25687. Epub 2015 Sep 7. PubMed PMID: 26126657.
15: Jamison S, Lin Y, Lin W. Pancreatic endoplasmic reticulum kinase activation promotes medulloblastoma cell migration and invasion through induction of vascular endothelial growth factor A. PLoS One. 2015 Mar 20;10(3):e0120252. doi: 10.1371/journal.pone.0120252. eCollection 2015. PubMed PMID: 25794107; PubMed Central PMCID: PMC4368580.
16: Halliday M, Radford H, Sekine Y, Moreno J, Verity N, le Quesne J, Ortori CA, Barrett DA, Fromont C, Fischer PM, Harding HP, Ron D, Mallucci GR. Partial restoration of protein synthesis rates by the small molecule ISRIB prevents neurodegeneration without pancreatic toxicity. Cell Death Dis. 2015 Mar 5;6:e1672. doi: 10.1038/cddis.2015.49. PubMed PMID: 25741597; PubMed Central PMCID: PMC4385927.
17: Moon HS, Kim B, Gwak H, Suh DH, Song YS. Autophagy and protein kinase RNA-like endoplasmic reticulum kinase (PERK)/eukaryotic initiation factor 2 alpha kinase (eIF2α) pathway protect ovarian cancer cells from metformin-induced apoptosis. Mol Carcinog. 2016 Apr;55(4):346-56. doi: 10.1002/mc.22284. Epub 2015 Feb 7. PubMed PMID: 25663310.
18: Lin LC, Sibille E. Somatostatin, neuronal vulnerability and behavioral emotionality. Mol Psychiatry. 2015 Mar;20(3):377-87. doi: 10.1038/mp.2014.184. Epub 2015 Jan 20. PubMed PMID: 25600109; PubMed Central PMCID: PMC4355106.
19: Ounallah-Saad H, Sharma V, Edry E, Rosenblum K. Genetic or pharmacological reduction of PERK enhances cortical-dependent taste learning. J Neurosci. 2014 Oct 29;34(44):14624-32. doi: 10.1523/JNEUROSCI.2117-14.2014. PubMed PMID: 25355215.
20: Axten JM, Romeril SP, Shu A, Ralph J, Medina JR, Feng Y, Li WH, Grant SW, Heerding DA, Minthorn E, Mencken T, Gaul N, Goetz A, Stanley T, Hassell AM, Gampe RT, Atkins C, Kumar R. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Med Chem Lett. 2013 Aug 12;4(10):964-8. doi: 10.1021/ml400228e. eCollection 2013 Oct 10. PubMed PMID: 24900593; PubMed Central PMCID: PMC4027568.

Explore Compound Types